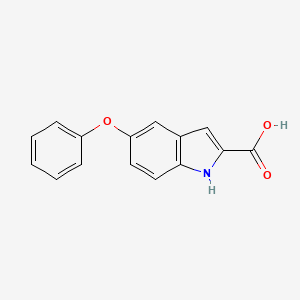

5-phenoxy-1H-indole-2-carboxylic acid

描述

5-Phenoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a phenoxy group at the 5-position and a carboxylic acid moiety at the 2-position of the indole scaffold. While direct pharmacological or structural data for this compound are sparse in the provided evidence, its structural analogs and derivatives are well-documented. Indole-2-carboxylic acid derivatives are widely studied for their biological activities, including interactions with enzymes, receptors, and nucleic acids, making them valuable in drug discovery and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with indole-2-carboxylic acid.

Phenoxy Substitution: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting indole-2-carboxylic acid with phenol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反应分析

Types of Reactions

5-phenoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and amines.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

5-phenoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 5-phenoxy-1H-indole-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Similar Indole-2-Carboxylic Acid Derivatives

Structural Analogues by Substituent Type

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Phenoxy vs. Methoxy derivatives (e.g., 5-methoxy-1H-indole-2-carboxylic acid) are more synthetically accessible and serve as intermediates for acyl chlorides .

- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., 5-fluoro- or 7-chloro-analogs) improve metabolic stability and membrane permeability due to increased lipophilicity .

- Methyl Substitution : Methyl groups (e.g., 3-methyl in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may sterically hinder reactive sites, altering binding affinities .

Key Observations :

- Acyl Chloride Formation : 5-Methoxyindole-2-carboxylic acid is efficiently converted to its acyl chloride using SOCl₂, enabling further derivatization (e.g., amide bond formation) .

- Side Reactions : Prolonged reaction times (>10 hours) in indole-2-carboxylic acid syntheses lead to side products, necessitating precise monitoring via TLC .

生物活性

5-Phenoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its role as an inhibitor of HIV-1 integrase and other pharmacological properties.

Overview of the Compound

This compound belongs to the indole family, which has been extensively studied for various biological activities. The indole structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Antiviral Activity Against HIV-1 Integrase

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is crucial for the viral replication cycle, and inhibitors can significantly impair viral propagation.

The mechanism involves the chelation of magnesium ions (Mg²⁺) within the active site of integrase. This chelation is facilitated by the carboxyl group present in the compound. Binding mode analyses have shown that structural modifications at various positions on the indole core can enhance inhibitory activity.

Case Studies and Research Findings

-

Inhibition Potency :

- A derivative of indole-2-carboxylic acid demonstrated an IC₅₀ value of 0.13 μM against integrase, indicating a strong inhibitory effect compared to the parent compound .

- Another study reported that optimized derivatives exhibited IC₅₀ values ranging from 3.11 μM to 32.37 μM, showcasing varying degrees of potency depending on structural modifications .

-

Structural Modifications :

- Modifications at the C3 position of the indole core with long-chain substituents significantly improved interaction with hydrophobic cavities near the active site, leading to enhanced antiviral activity .

- The introduction of halogenated anilines at specific positions also contributed to increased integrase inhibition via π–π stacking interactions with viral DNA .

Additional Biological Activities

Beyond antiviral effects, indole derivatives have shown promise in other therapeutic areas:

- Anti-diabetic Effects : Certain aryl indole-2-carboxylic acids have been identified as selective PPARγ modulators, demonstrating potential in managing type 2 diabetes by reducing hyperglycemia in animal models .

- Allosteric Modulation : Indole derivatives have been investigated for their allosteric modulation of cannabinoid receptors, affecting various signaling pathways involved in pain and inflammation management .

Table: Summary of Biological Activities

| Compound | Activity Type | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| This compound | HIV-1 Integrase Inhibitor | 0.13 | Strong inhibitor; structural modifications enhance activity |

| Aryl Indole Derivatives | PPARγ Modulator | N/A | Reduces hyperglycemia in db/db mouse model |

| Indole Derivatives | CB1 Allosteric Modulator | N/A | Modulates pain and inflammation pathways |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-phenoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Strategy : Utilize indole-2-carboxylic acid derivatives as starting materials. For phenoxy substitution, employ nucleophilic aromatic substitution or Ullmann-type coupling under reflux conditions. For example, describes synthesizing indole derivatives via condensation reactions using acetic acid and reflux (3–5 hours) .

- Optimization Tips :

- Catalysts : Use copper(I) iodide or palladium catalysts to enhance coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility for indole intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling :

- Use nitrile gloves and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Work in a fume hood to minimize inhalation risks, as recommended in Safety Data Sheets (SDS) for structurally similar indole derivatives .

- Storage :

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (gradient elution). Monitor UV absorption at 254 nm .

- Melting Point : Determine via differential scanning calorimetry (DSC). For reference, indole-2-carboxylic acid derivatives exhibit melting points between 140–209°C (e.g., indole-2-carboxylic acid: 205–209°C) .

- Structural Confirmation :

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., phenoxy groups) influence physicochemical properties and biological activity?

Methodological Answer:

- Physicochemical Effects :

- Biological Activity :

- Structure-Activity Relationships (SAR) : Trifluoromethyl or chloro substituents (e.g., 5-trifluoromethylindole-2-carboxylic acid) enhance antimicrobial potency by 3–5× compared to phenoxy derivatives .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory studies) .

Q. What strategies resolve contradictions in synthetic yields or biological activity data for derivatives of this compound?

Methodological Answer:

- Yield Optimization :

- Biological Data Discrepancies :

Q. What computational approaches predict the reactivity or binding interactions of this compound in drug discovery?

Methodological Answer:

- Reactivity Prediction :

- Binding Interaction Studies :

属性

IUPAC Name |

5-phenoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-9-10-8-12(6-7-13(10)16-14)19-11-4-2-1-3-5-11/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFYFCCEIOXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。